4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Overview
Description
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is a chemical compound with the molecular formula C23H28F2O and a molecular weight of 358.47 g/mol . It is a white to almost white powder or crystal that is soluble in toluene . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxybenzene, difluorobenzene, and trans-4-propylcyclohexylbenzene.
Reaction Conditions: The reaction conditions involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.
Chemical Reactions Analysis
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on various biological targets.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-methylcyclohexyl)-1,1’-biphenyl
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-ethylcyclohexyl)-1,1’-biphenyl
These compounds share similar structural features but differ in the substituents on the cyclohexyl ring. The uniqueness of 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl lies in its specific combination of ethoxy, difluoro, and propylcyclohexyl groups, which confer distinct physical and chemical properties .
Biological Activity
4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, with the CAS number 189750-98-9, is a compound that has garnered attention in the field of materials science, particularly in the context of liquid crystal displays (LCDs) and potential biological applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28F2O
- Molecular Weight : 358.46 g/mol
- Melting Point : 79°C
- Purity : ≥98.0% (GC)
Biological Activity
The biological activity of this compound is primarily characterized by its interactions with biological systems at the cellular level. Research indicates that this compound may have implications in various biological pathways, particularly those related to endocrine disruption and metabolic processes.
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Endocrine Disruption :
- The compound's structure suggests potential interactions with hormone receptors, which could lead to alterations in hormonal signaling pathways.
- Studies have shown that similar compounds can disrupt thyroid hormone signaling, which may be a concern for developmental and reproductive health.
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Metabolic Effects :
- The compound has been associated with effects on fatty acid metabolism through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα.
- In vitro studies indicate that it may modulate lipid metabolism and influence energy homeostasis in cells.
Study 1: Immunotoxicity Assessment
A study published in PubMed Central explored the immunotoxic effects of perfluoroalkyl substances (PFAS), highlighting that compounds structurally similar to this compound can lead to significant alterations in immune function. The research indicated:
- Immunosuppression : Exposure to PFAS was linked to decreased antibody responses in animal models.
- Mechanistic Insights : Alterations in calcium signaling and modulation of immune cell populations were observed as potential pathways through which these compounds exert their effects .
Study 2: Metabolic Stability and Toxicity
Research conducted on the metabolic stability of liquid crystal monomers revealed that compounds like this compound could induce toxicity through metabolic pathways:
- In vitro Analysis : The compound demonstrated variable metabolic stability across different cell lines.
- Toxicological Profile : The study highlighted potential nephrotoxicity linked to disruptions in fatty acid oxidation mediated by PPARα .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2O/c1-3-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26-4-2)23(25)22(20)24/h10-17H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFAIOMGVHPWRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940492 | |
Record name | 3~4~-Ethoxy-3~2~,3~3~-difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189750-98-9 | |
Record name | 3~4~-Ethoxy-3~2~,3~3~-difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2,3-difluor-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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